N~3~,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Overview
Description
N~3~,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms at positions 3 and 4 of the pyrazole ring, along with a methyl group at position 1 and two carboxamide groups at positions 3 and 4. The molecular formula of this compound is C19H28N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the reaction of pyrazole-3,4-dicarboxylic acid with cyclopentylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N3,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N~3~,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new amide or ester derivatives .
Scientific Research Applications
N~3~,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N3,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-3-METHOXY-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N-CYCLOHEXYL-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE
- 4-CHLORO-N-CYCLOPENTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE .
Uniqueness
N~3~,N~4~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two cyclopentyl groups and two carboxamide groups enhances its stability and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-N,4-N-dicyclopentyl-1-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-20-10-13(15(21)17-11-6-2-3-7-11)14(19-20)16(22)18-12-8-4-5-9-12/h10-12H,2-9H2,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPSZUSELCSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCC2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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